
1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-phenyl-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-phenyl-, sodium salt is a derivative of the 1,2,3-triazole family, which is known for its versatile chemical properties and significant biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles in high yields. The reaction conditions generally involve the use of copper(I) salts, such as copper(I) iodide, in the presence of a base like triethylamine, and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of 1,2,3-triazole derivatives often employs continuous flow synthesis techniques. This method allows for the efficient and scalable production of these compounds under controlled conditions. For example, the use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been reported to produce high yields of 1,2,3-triazoles .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-phenyl-, sodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring into dihydrotriazoles.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted triazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-phenyl-, sodium salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2,3-triazole-4-carboxylic acid, 5-methyl-1-phenyl-, sodium salt involves its interaction with specific molecular targets. The triazole ring can mimic amide bonds, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit the activity of these enzymes, leading to various biological effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: Another isomer of triazole with similar biological activities but different chemical properties.
Tetrazole: Contains an additional nitrogen atom in the ring, leading to different reactivity and applications.
Imidazole: A five-membered ring with two nitrogen atoms, commonly found in biological systems.
Uniqueness
1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-phenyl-, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid and phenyl groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
63979-28-2 |
|---|---|
Molekularformel |
C10H8N3NaO2 |
Molekulargewicht |
225.18 g/mol |
IUPAC-Name |
sodium;5-methyl-1-phenyltriazole-4-carboxylate |
InChI |
InChI=1S/C10H9N3O2.Na/c1-7-9(10(14)15)11-12-13(7)8-5-3-2-4-6-8;/h2-6H,1H3,(H,14,15);/q;+1/p-1 |
InChI-Schlüssel |
TWCGUXQAABROHJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



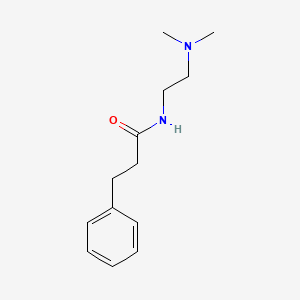
![Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]-](/img/structure/B14489681.png)


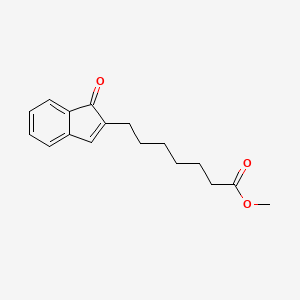
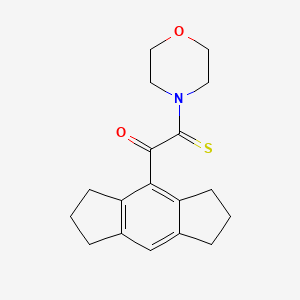
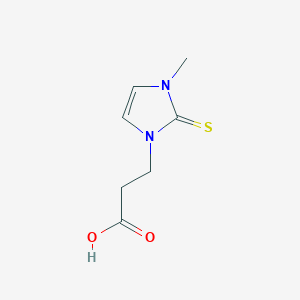
![8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate](/img/structure/B14489709.png)
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)
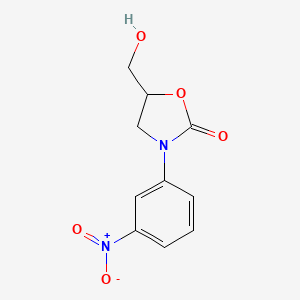


![1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14489742.png)
